![molecular formula C6H7ClO B3192620 2-(2-Chloroethyl)furan CAS No. 63825-24-1](/img/structure/B3192620.png)
2-(2-Chloroethyl)furan
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Overview
Description
“2-(2-Chloroethyl)furan” is a chemical compound that belongs to the class of furan derivatives . Furan derivatives are versatile platform molecules derived from the degradation of lignocellulosic cellulose, offering a crucial pathway for the conversion of renewable biomass .
Synthesis Analysis
The synthesis of furan derivatives can be achieved through various methods. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA) can be produced in high yield by treating the precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite .
Molecular Structure Analysis
Furan derivatives, including “this compound”, have unique molecular structures. The furan ring in these compounds contains an oxygen atom, which contributes to the electron-donating property of the molecule . This structural feature makes furan derivatives potential objects of a large variety of reactions .
Chemical Reactions Analysis
Furan derivatives can undergo a wide range of chemical reactions. For instance, they can participate in Diels–Alder reactions for the manufacture of benzene and other aromatic derivatives . They can also undergo a variety of oligomerization reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants .
Mechanism of Action
The mechanism of action of “2-(2-Chloroethyl)furan” in chemical reactions can be complex. It is suggested that the resonance structures of 2-chloromethyl furan, where the chlorine bond is treated as ionic and the electron-donating property of oxygen stabilizes the shared positive charge similar to a benzyl cation .
Safety and Hazards
Future Directions
The future of furan derivatives, including “2-(2-Chloroethyl)furan”, lies in their potential applications in various fields such as fuels, biochemical production, and the synthesis of new materials . The electrocatalytic conversion of furan compounds using renewable electricity represents an enticing approach for transforming them into value-added chemicals .
properties
CAS RN |
63825-24-1 |
---|---|
Molecular Formula |
C6H7ClO |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
2-(2-chloroethyl)furan |
InChI |
InChI=1S/C6H7ClO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 |
InChI Key |
NYMZRFRTLIPHOI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CCCl |
Canonical SMILES |
C1=COC(=C1)CCCl |
Origin of Product |
United States |
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